molecular formula C10H16O2 B2845282 3-(2-Cyclopropyloxiran-2-yl)oxane CAS No. 2248348-71-0

3-(2-Cyclopropyloxiran-2-yl)oxane

Cat. No.: B2845282
CAS No.: 2248348-71-0
M. Wt: 168.236
InChI Key: ALZHXSIPLWPJPG-UHFFFAOYSA-N
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Description

3-(2-Cyclopropyloxiran-2-yl)oxane is an organic compound characterized by the presence of a cyclopropyl group attached to an oxirane ring, which is further connected to an oxane ring. This unique structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclopropyloxiran-2-yl)oxane typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the reaction of an appropriate alkene with a carbene precursor, such as diazomethane, under controlled conditions.

    Oxirane Ring Formation: The cyclopropyl group is then subjected to epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.

    Oxane Ring Attachment: The final step involves the nucleophilic substitution reaction where the oxirane ring is opened and reacted with a suitable oxane precursor under basic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Catalysts and solvents are carefully selected to optimize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the oxirane ring can be opened by nucleophiles such as amines, thiols, or halides, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

3-(2-Cyclopropyloxiran-2-yl)oxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-(2-Cyclopropyloxiran-2-yl)oxane exerts its effects involves the interaction of its reactive oxirane ring with various molecular targets. This can include:

    Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues.

    Receptor Binding: It may interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

    3-(2-Cyclopropyloxiran-2-yl)propane: Similar structure but with a propane backbone instead of oxane.

    2-Cyclopropyloxirane: Lacks the oxane ring, making it less complex.

    Cyclopropylmethyloxirane: Features a methylene bridge instead of direct attachment to the oxirane ring.

Uniqueness: 3-(2-Cyclopropyloxiran-2-yl)oxane is unique due to its combination of cyclopropyl, oxirane, and oxane rings, which confer distinct reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

3-(2-cyclopropyloxiran-2-yl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-9(6-11-5-1)10(7-12-10)8-3-4-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZHXSIPLWPJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2(CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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